molecular formula C6H11NO3 B099064 2-Acetamidoethyl acetate CAS No. 16180-96-4

2-Acetamidoethyl acetate

Cat. No. B099064
Key on ui cas rn: 16180-96-4
M. Wt: 145.16 g/mol
InChI Key: SKPWGBMKZNVXFF-UHFFFAOYSA-N
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Patent
US04835312

Procedure details

To 150 ml of liquid ammonia in which 7.8 g of sodium amide had been dissolved, was added 12 g of acetamide and the reaction mixture was reacted at room temperature for 5 hours in a pressure-resistant reaction tube. Then, 57 g of 2-chloroethyl acetate was added to the reaction solution, followed by a further reaction for 3 hours at room temperature. After the completion of the reaction, ammonia was distilled off and 10% aqueous hydrochloric acid solution was added to the resulting residue so as to obtain an aqueous solution of pH 5. The aqueous solution was extracted twice with 100 ml of ethylacetate. The ethylacetate layers were dried with magnesium sulfate, followed by the distillation-off of ethylacetate. The residual substance was subjected to a distillation under reduced pressure but the intended product, N-acetoxyethylacetamide(138°-140° C./ 2 mmHg) did not come out.
[Compound]
Name
liquid
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N.[C:2]([NH2:5])(=[O:4])[CH3:3].[C:6]([O:9][CH2:10][CH2:11]Cl)(=[O:8])[CH3:7]>[NH2-].[Na+]>[C:6]([O:9][CH2:10][CH2:11][NH:5][C:2](=[O:4])[CH3:3])(=[O:8])[CH3:7] |f:3.4|

Inputs

Step One
Name
liquid
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
7.8 g
Type
solvent
Smiles
[NH2-].[Na+]
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)N
Step Three
Name
Quantity
57 g
Type
reactant
Smiles
C(C)(=O)OCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was reacted at room temperature for 5 hours in a pressure-resistant reaction tube
Duration
5 h
CUSTOM
Type
CUSTOM
Details
followed by a further reaction for 3 hours at room temperature
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
ADDITION
Type
ADDITION
Details
10% aqueous hydrochloric acid solution was added to the resulting residue so as
CUSTOM
Type
CUSTOM
Details
to obtain an aqueous solution of pH 5
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted twice with 100 ml of ethylacetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethylacetate layers were dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The residual substance was subjected to a distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the intended product, N-acetoxyethylacetamide(138°-140° C./ 2 mmHg)

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCCNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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